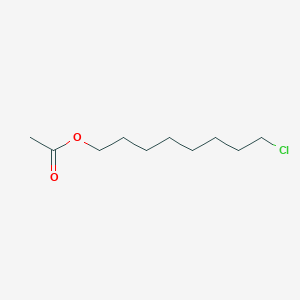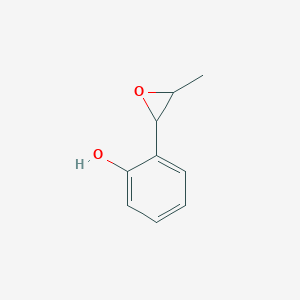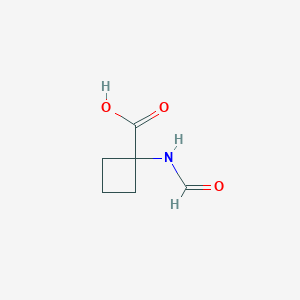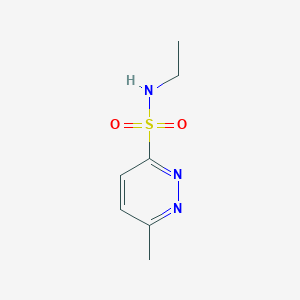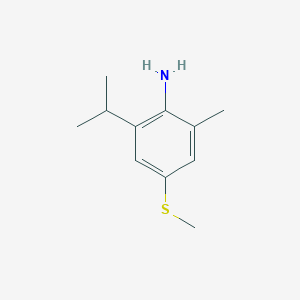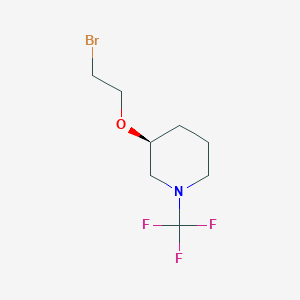
(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine is a chemical compound that belongs to the class of piperidines This compound is characterized by the presence of a bromoethoxy group and a trifluoromethyl group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine typically involves the reaction of (S)-1-(trifluoromethyl)piperidine with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethoxy group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can yield corresponding oxides or other oxidized derivatives.
Applications De Recherche Scientifique
(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and processes, particularly in the investigation of receptor-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The bromoethoxy group and trifluoromethyl group contribute to its unique chemical properties, which enable it to interact with specific receptors or enzymes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromoethoxy)-tert-butyldimethylsilane: This compound contains a bromoethoxy group and is used in similar applications as (S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine.
(2-Bromoethoxy)-tert-butyldimethylsilane, stabilized with sodium carbonate: Another similar compound with a bromoethoxy group, used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of both a bromoethoxy group and a trifluoromethyl group attached to the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific scientific research applications.
Propriétés
Formule moléculaire |
C8H13BrF3NO |
|---|---|
Poids moléculaire |
276.09 g/mol |
Nom IUPAC |
(3S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C8H13BrF3NO/c9-3-5-14-7-2-1-4-13(6-7)8(10,11)12/h7H,1-6H2/t7-/m0/s1 |
Clé InChI |
SUTRLNKQACNECS-ZETCQYMHSA-N |
SMILES isomérique |
C1C[C@@H](CN(C1)C(F)(F)F)OCCBr |
SMILES canonique |
C1CC(CN(C1)C(F)(F)F)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


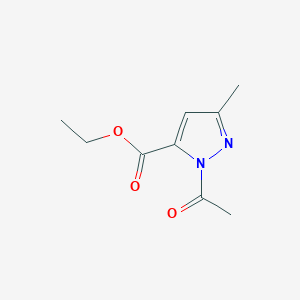
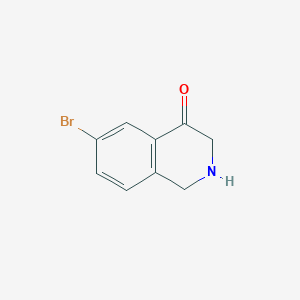


![Methyl (4-chloro-5-(pyridin-2-ylmethyl)-5H-pyrrolo[3,2-D]pyrimidin-2-YL)carbamate](/img/structure/B13967640.png)
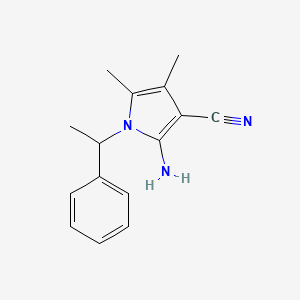
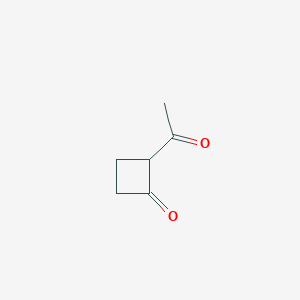
![2-[(5-Hydroxypyridin-2-yl)methylideneamino]guanidine](/img/structure/B13967653.png)

